molecular formula C14H14N2O3S B11118051 Methyl 4-methyl-2-{[(4-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-{[(4-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11118051
M. Wt: 290.34 g/mol
InChI Key: KLRDFSZVZGRFIY-UHFFFAOYSA-N
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Description

METHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between the thiazole derivative and 4-methylbenzoic acid or its derivatives, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Esterification: The carboxylate ester group can be formed by esterifying the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF) as solvent.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

METHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer, antimicrobial, and anti-inflammatory agents.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and photovoltaic materials.

    Chemical Biology: It is utilized in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-2-THIAZOLE-5-CARBOXYLATE: Similar structure but with different substitution patterns.

    METHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-1,3-OXAZOLE-5-CARBOXYLATE: Contains an oxazole ring instead of a thiazole ring.

    METHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-1,3-IMIDAZOLE-5-CARBOXYLATE: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

METHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole and imidazole analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

methyl 4-methyl-2-[(4-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14N2O3S/c1-8-4-6-10(7-5-8)12(17)16-14-15-9(2)11(20-14)13(18)19-3/h4-7H,1-3H3,(H,15,16,17)

InChI Key

KLRDFSZVZGRFIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OC)C

Origin of Product

United States

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